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Compound of Interest

Compound Name: Ceramide C6-d7

Cat. No.: B8070007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-hexanoyl-d7-sphingosine, a deuterated analog of the cell-permeable C6-ceramide, serves as

a crucial tool in sphingolipid research, particularly in studies involving mass spectrometry-

based lipidomics. Its isotopic labeling allows for its use as an internal standard, enabling

precise quantification of endogenous ceramides. Understanding the structural characteristics of

this molecule is paramount for its effective application. This technical guide provides a

comprehensive overview of the structural analysis of N-hexanoyl-d7-sphingosine, detailing its

physicochemical properties, mass spectrometric fragmentation, and the experimental protocols

for its characterization. Furthermore, this guide illustrates its role in the broader context of

ceramide-mediated signaling pathways.

Physicochemical Properties
N-hexanoyl-d7-sphingosine is a synthetic sphingolipid composed of a d7-labeled D-erythro-

sphingosine backbone N-acylated with a hexanoyl (C6) fatty acid. The deuteration is typically

on the terminal methyl and adjacent methylene groups of the sphingosine chain.
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Property Value Reference

Molecular Formula C24H40D7NO3 Calculated

Molecular Weight 404.69 g/mol Calculated

Non-deuterated Molecular

Formula
C24H47NO3 [1][2][3]

Non-deuterated Molecular

Weight
397.6 g/mol [1][2][3]

IUPAC Name

N-[(E,2S,3R)-1,3-

dihydroxyoctadec-4-en-2-

yl]hexanamide-d7

[1]

Synonyms
C6-d7-Ceramide, N-hexanoyl-

D-erythro-sphingosine-d7

Physical Form White waxy solid [4]

Solubility Soluble in ethanol and DMSO [4]

Mass Spectrometric Analysis
Mass spectrometry is a primary technique for the structural elucidation and quantification of N-

hexanoyl-d7-sphingosine. Electrospray ionization (ESI) is commonly employed for the analysis

of sphingolipids.

Expected Mass Spectrometry Data
The expected mass-to-charge ratios (m/z) for the protonated molecule [M+H]+ and its

characteristic fragments are crucial for its identification. The fragmentation pattern of the non-

deuterated N-hexanoyl-sphingosine provides a reliable reference.
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Ion
Expected m/z
(d7)

Non-
deuterated m/z

Description Reference

[M+H]+ 405.7 398.3629
Protonated

parent molecule
[1]

[M+H-H2O]+ 387.7 380.2
Loss of a water

molecule
[1]

[M+H-2H2O]+ 369.7 Not reported
Loss of two

water molecules

Sphingoid base

fragment
271.3 264.3

Cleavage of the

amide bond,

retaining the

sphingosine

backbone

[1]

Note: The expected m/z values for the deuterated species are calculated based on the non-

deuterated fragments and the addition of 7 deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of N-hexanoyl-d7-sphingosine in a

biological matrix, adaptable for various research applications.

1. Lipid Extraction:

A common method for lipid extraction is the Bligh and Dyer method.[5]

To a 50 µL sample (e.g., plasma, cell lysate), add an internal standard solution.[5]

Add a 2:1 (v/v) mixture of chloroform/methanol and vortex thoroughly.[5]

Sequentially add chloroform and water, with vortexing after each addition, to induce phase

separation.[5]

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[5]
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Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

2. Liquid Chromatography (LC) Separation:

Reconstitute the dried lipid extract in the initial mobile phase.

Chromatographic separation is typically achieved using a C18 reversed-phase column.[5]

A common mobile phase system consists of:

Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[6]

Mobile Phase B: Acetonitrile with 0.2% formic acid.[6]

A gradient elution is employed to separate the lipids. A typical gradient might start with a high

percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute

the more hydrophobic species.[6]

3. Mass Spectrometry (MS) Detection:

The LC eluent is introduced into an electrospray ionization (ESI) source operating in positive

ion mode.[6]

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for

quantitative analysis.[6]

The precursor ion (e.g., m/z 405.7 for [M+H]+ of N-hexanoyl-d7-sphingosine) is selected in

the first quadrupole (Q1).

The precursor ion is fragmented in the second quadrupole (q2, collision cell).

A specific product ion (e.g., m/z 271.3, the deuterated sphingoid base fragment) is monitored

in the third quadrupole (Q3).

NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of each atom in the molecule, confirming its structure and
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stereochemistry.

Expected Structural Insights from NMR
¹H NMR: Provides information on the number of different types of protons and their

connectivity. Key signals would include those from the vinyl protons of the sphingosine

double bond, the methine protons of the hydroxyl- and amide-bearing carbons, and the

protons of the hexanoyl chain.

¹³C NMR: Shows the number of different types of carbon atoms. The signals for the carbonyl

carbon of the amide, the carbons of the double bond, and the carbons bearing hydroxyl

groups are characteristic.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity

between protons and carbons, confirming the overall structure of the molecule.

Experimental Protocol: NMR Analysis
1. Sample Preparation:

Dissolve a sufficient amount of N-hexanoyl-d7-sphingosine in a deuterated solvent such as

chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of

proton and carbon signals.

Role in Signaling Pathways
N-hexanoyl-sphingosine (C6-ceramide) is a cell-permeable analog of endogenous ceramides

and is widely used to study ceramide-mediated signaling pathways. Ceramides are central lipid

second messengers involved in a variety of cellular processes, most notably apoptosis

(programmed cell death).[7][8][9]
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Ceramide-Mediated Apoptosis Pathway
External stimuli, such as stress signals or cytokine receptor activation (e.g., TNF-α receptor),

can lead to the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell

membrane to generate ceramide.[10] Ceramide can then activate a cascade of downstream

effectors, ultimately leading to apoptosis.
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Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Structural Analysis
The structural characterization of N-hexanoyl-d7-sphingosine involves a logical flow of

experiments to confirm its identity and purity.
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Caption: Experimental workflow for structural analysis.

Conclusion
The structural analysis of N-hexanoyl-d7-sphingosine relies on a combination of mass

spectrometry and NMR spectroscopy. These techniques provide detailed information on its

molecular weight, fragmentation pattern, and atomic connectivity, confirming its identity and

purity. As a deuterated internal standard, it is an invaluable tool for the accurate quantification

of ceramides in complex biological samples, thereby facilitating a deeper understanding of the

role of sphingolipids in health and disease. The experimental protocols and workflows detailed
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in this guide provide a solid foundation for researchers and professionals working in the field of

sphingolipidomics and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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